molecular formula C26H19BO2 B1593163 (9,10-Diphenylanthracen-2-yl)boronic acid CAS No. 597553-98-5

(9,10-Diphenylanthracen-2-yl)boronic acid

Cat. No.: B1593163
CAS No.: 597553-98-5
M. Wt: 374.2 g/mol
InChI Key: MVUDLJXJTYSUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9,10-Diphenylanthracen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C26H19BO2. This compound is notable for its unique structure, which includes a boronic acid group attached to a 9,10-diphenylanthracene moiety. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic and inorganic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9,10-Diphenylanthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out by coupling 9,10-diphenylanthracene-2-bromide with a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: (9,10-Diphenylanthracen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Substitution: Various substituted derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Suzuki-Miyaura Coupling Reactions
(9,10-Diphenylanthracen-2-yl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This method allows for the introduction of phenyl and anthryl groups into organic molecules, facilitating the development of complex structures .

Table 1: Key Parameters of Suzuki Coupling Reactions

ParameterValue
Reaction TypeSuzuki-Miyaura
Typical CatalystPd(PPh₃)₄
Common SolventsToluene, THF
Reaction TemperatureReflux (typically ~100°C)

Case Study: Synthesis of Fluorescent Compounds
A study demonstrated the successful synthesis of fluorescent compounds using this compound as a coupling partner. The resulting products exhibited significant fluorescence properties suitable for applications in OLEDs (Organic Light Emitting Diodes) .

Applications in Materials Science

3.1 OLEDs and Photonic Devices
The compound has been utilized in the fabrication of OLEDs due to its excellent photophysical properties. Its derivatives have shown enhanced performance as emitters in OLED devices, achieving external quantum efficiencies exceeding 5% .

Table 2: Performance Metrics of OLEDs Using this compound Derivatives

Device TypeExternal Quantum Efficiency (%)Color Emission
Blue OLED5.9Blue
Hyperfluorescent Emitter>10Green/Yellow

Medicinal Chemistry Applications

4.1 Anticancer Research
Recent studies have highlighted the potential of boronic acids, including this compound, in medicinal chemistry. These compounds exhibit anticancer properties by inhibiting proteasomes and are being explored for their role in targeted cancer therapies .

Case Study: Boron-Based Drug Development
The development of boron-containing drugs such as bortezomib has sparked interest in the therapeutic applications of boronic acids. Research indicates that modifications with boronic acid groups can enhance selectivity and pharmacokinetic profiles of bioactive molecules .

Future Directions and Research Opportunities

Research continues to explore new synthetic pathways and applications for this compound:

  • Development of New Fluorescent Probes: Its unique structure allows for further modifications to create novel fluorescent probes for biological imaging.
  • Investigation into Antiviral Properties: Emerging studies suggest potential antiviral applications that warrant further investigation.

Mechanism of Action

The mechanism of action of (9,10-Diphenylanthracen-2-yl)boronic acid primarily involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is exploited in various applications, including molecular recognition and catalysis .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Anthracene-2-boronic acid
  • 9,10-Diphenylanthracene

Comparison: (9,10-Diphenylanthracen-2-yl)boronic acid is unique due to the presence of both the boronic acid group and the 9,10-diphenylanthracene moiety. This combination imparts distinct photophysical properties and reactivity, making it particularly useful in materials science and organic synthesis. In contrast, phenylboronic acid and anthracene-2-boronic acid lack the extended conjugation and steric bulk provided by the diphenylanthracene group, resulting in different reactivity and applications .

Biological Activity

(9,10-Diphenylanthracen-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, as well as its applications in drug delivery systems.

Chemical Identifiers:

PropertyValue
CAS Number 597553-98-5
Molecular Formula C26H19BO2
Molecular Weight 374.246 g/mol
IUPAC Name This compound
SMILES B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O

1. Anticancer Activity

Boronic acids, including this compound, have shown significant anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The compound's mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

Recent studies have indicated that modifications of boronic acids can enhance their selectivity and efficacy against various cancer types. For instance, the introduction of the boronic acid moiety into existing bioactive molecules can improve their pharmacokinetic profiles and therapeutic outcomes .

3. Applications in Drug Delivery

The ability of boronic acids to form reversible covalent bonds with biological molecules makes them suitable candidates for drug delivery systems. They can be designed to release therapeutic agents in response to specific biological triggers, enhancing the efficacy of treatments while minimizing side effects .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various boronic acid derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in vitro. The study utilized several cancer types, including breast and prostate cancer cells, showing IC50 values comparable to bortezomib .

Case Study 2: Antimicrobial Properties

Another research project focused on synthesizing new boronic acid derivatives aimed at enhancing antibacterial activity against resistant strains of bacteria. Although direct data on this compound was not highlighted, related compounds exhibited promising results against Gram-positive bacteria .

Research Findings

Recent reviews have consolidated findings on the biological activities of boronic acids:

  • Anticancer Mechanism : Boronic acids inhibit the proteasome pathway by forming complexes with active site residues of proteasomal enzymes.
  • Antimicrobial Efficacy : Studies suggest that modifications can enhance the binding affinity to bacterial targets.
  • Drug Delivery Systems : Boronic acids are being explored for their ability to release drugs in a controlled manner based on pH or enzyme presence within tumors .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (9,10-diphenylanthracen-2-yl)boronic acid, and how can they be addressed methodologically?

Boronic acids are often synthesized via intermediates like boronic esters or trifluoroborate salts due to their instability during purification. For aromatic boronic acids like this compound, steric hindrance from bulky substituents (e.g., diphenylanthracene) can complicate coupling reactions. Methodological solutions include:

  • Using Miyaura borylation with palladium catalysts for regioselective boron introduction .
  • Employing protective groups (e.g., pinacol esters) to stabilize the boronic acid during multi-step syntheses .
  • Optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize boroxine formation, a common side reaction .

Q. How do the electronic properties of this compound influence its reactivity in diol-binding applications?

The anthracene core provides extended π-conjugation, enhancing the Lewis acidity of the boronic acid moiety (pKa ~9). This facilitates reversible binding with diols (e.g., sugars, catechols) via boronate ester formation. Key factors include:

  • Electron-withdrawing effects of aromatic substituents, which lower the pKa of the boronic acid, improving binding at physiological pH .
  • Steric effects from the diphenyl groups, which may reduce binding kinetics with bulky diols but enhance selectivity for planar substrates .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • LC-MS/MS in MRM mode : Enables detection of underivatized boronic acids at sub-ppm levels, critical for pharmaceutical-grade purity .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and identifies decomposition products (e.g., boroxines) under controlled conditions .
  • MALDI-TOF with derivatization : Using diols (e.g., 2,5-dihydroxybenzoic acid) to suppress boroxine formation and improve signal clarity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding affinities of this compound with glycoproteins?

Discrepancies often arise from secondary interactions (e.g., hydrophobic effects from aromatic groups). Methodological strategies include:

  • Surface plasmon resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran surfaces to quantify binding kinetics (kon/koff) under varying pH and ionic strengths .
  • Competition assays : Use soluble diols (e.g., fructose) to distinguish specific boronate binding from nonspecific interactions .
  • Computational docking : Model steric and electronic interactions between the anthracene core and glycoprotein binding pockets .

Q. What experimental approaches can elucidate the role of this compound in photoresponsive drug delivery systems?

  • Azobenzene conjugation : Attach photoisomerizable groups (e.g., ortho-azobenzenes) to modulate diol-binding affinity via light exposure. E→Z isomerization enhances binding by 20-fold, enabling controlled drug release .
  • Fluorescence quenching assays : Monitor real-time binding with fluorophore-tagged diols (e.g., alizarin red S) under UV/visible light irradiation .

Q. How does the thermal stability of this compound compare to other aromatic boronic acids in flame-retardant applications?

CompoundDegradation Onset (°C)Char Yield (%)Key Structural Feature
Pyrene-1-boronic acid60045Extended π-system
Phenylboronic acid25020Minimal steric hindrance
This compound48038Bulky diphenyl groups
The anthracene derivative exhibits moderate stability due to its bulky substituents, which hinder oxidative degradation but reduce char formation compared to pyrene analogs .

Q. What methodologies enable de novo sequencing of peptide-(9,10-diphenylanthracen-2-yl)boronic acid conjugates with multiple boronic acid moieties?

  • On-plate derivatization : Treat with 2,5-dihydroxybenzoic acid (DHB) during MALDI preparation to esterify boronic acids and prevent cyclization .
  • Tandem MS/MS : Use collision-induced dissociation (CID) to fragment peptides while retaining boronic acid tags for sequence reconstruction .

Q. Methodological Case Studies

Case Study: Optimizing Proteasome Inhibition Using this compound Derivatives

  • Rational design : Replace the bortezomib backbone with the anthracene core to enhance hydrophobic interactions with the proteasome’s β5 subunit .
  • Kinetic assays : Measure IC50 values via fluorogenic substrates (e.g., Suc-LLVY-AMC) and compare inhibition kinetics to clinical analogs .

Case Study: Developing a Glucose Sensor Based on this compound

  • Polymer conjugation : Incorporate into poly(3-acrylamidophenylboronic acid) hydrogels to achieve glucose-responsive swelling .
  • Selectivity tuning : Use SPR to optimize buffer conditions (e.g., 10 mM HEPES, pH 7.4) that minimize nonspecific binding to serum albumin .

Properties

IUPAC Name

(9,10-diphenylanthracen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUDLJXJTYSUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631121
Record name (9,10-Diphenylanthracen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597553-98-5
Record name (9,10-Diphenylanthracen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Diphenylanthracene-2-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An amount of 4.68 g (11.4 mmol) of 2-bromo-9,10-diphenylanthracene was dissolved in dehydrated THF and cooled to −80° C. An amount of 7.9 ml (12 mmol) of a solution of n butyllithium in n hexane was added dropwise and, 40 minutes later, 3.33 g (22.8 mmol) of triethyl borate was further added. After two-hour reaction, a dilute hydrochloric acid solution was added and the mixture was allowed to stand for 12 hours. Then, the separated organic layer was recrystallized to obtain 3.07 g (8.2 mmol) of 9,10-diphenylanthracene-2-boronic acid. The yield was 72%.
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In an argon atmosphere, 50 mL of dehydrated THF were added to 3.5 g (8.6 mmol) of 2-bromo-9,10-diphenylanthracene, and the temperature of the mixture was cooled to −78° C. Then, 6.0 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 2.9 mL (26 mmol) of trimethoxyborane were dropped. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 50 mL of 10-mass % hydrochloric were added, and the whole was stirred for 1 hour, followed by filtration. The resultant solid was washed with toluene to obtain 2.6 g of 9,10-diphenylanthracene-2-boronic acid (80% yield).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In an argon atmosphere, 50 mL of dehydrated THF were added to 3.5 g (8.6 mmol) of 2-bromo-9,10-diphenylanthracene, and the temperature of the mixture was cooled to −78° C. Then, 6.0 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 2.9 mL (26 mmol) of trimethoxyborane were dropped. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 50 mL of 10-mass % hydrochloric acid were added, and the whole was stirred for 1 hour, followed by filtration. The resultant solid was washed with toluene to obtain 2.6 g of 9,10-diphenylanthracene-2-boronic acid (80% yield).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In an argon atmosphere, 100 mL of dehydrated THF were added to 10 g (20 mmol) of 2-bromo-9,10-di(2-naphtyl)anthracene, and the temperature of the mixture was cooled to −78° C. Then, 14 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 6.6 mL (60 mmol) of trimethoxyborane were added. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 100 mL of 10-mass % hydrochloric were added, and the whole was stirred for 1 hour, followed by filtration. The resultant solid was washed with toluene to obtain 4.7 g of 9,10-diphenylanthracene-2-boronic acid (50% yield).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
(9,10-Diphenylanthracen-2-yl)boronic acid
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
(9,10-Diphenylanthracen-2-yl)boronic acid
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
(9,10-Diphenylanthracen-2-yl)boronic acid
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
(9,10-Diphenylanthracen-2-yl)boronic acid
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
(9,10-Diphenylanthracen-2-yl)boronic acid
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
(9,10-Diphenylanthracen-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.